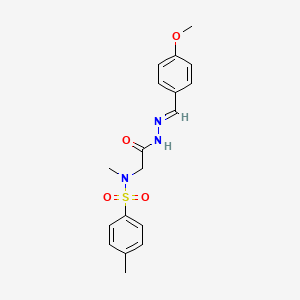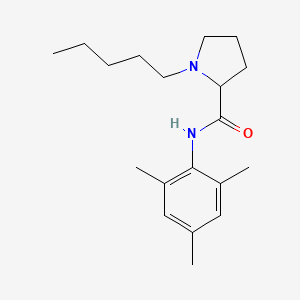![molecular formula C20H14Cl3N3O3 B11553655 4-Chloro-N-({N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11553655.png)
4-Chloro-N-({N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-({N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a furan ring, a hydrazinecarbonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves a halogenation reaction using reagents such as chlorine or bromine.
Formation of the hydrazinecarbonyl group: This can be synthesized through the reaction of hydrazine with a carbonyl compound.
Coupling of the furan and hydrazinecarbonyl groups: This step typically involves a condensation reaction under controlled temperature and pH conditions.
Formation of the benzamide moiety: This can be achieved through an amide coupling reaction using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-({N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or furan derivatives.
Scientific Research Applications
4-Chloro-N-({N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: This compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Chloro-N-({N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-({N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide: This compound is unique due to its specific combination of functional groups and structural features.
4-Chloro-N-({N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide: Similar compounds may include other benzamide derivatives or furan-containing compounds.
Uniqueness
The uniqueness of 4-Chloro-N-({N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide lies in its specific structural features and the potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C20H14Cl3N3O3 |
|---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H14Cl3N3O3/c21-13-3-1-12(2-4-13)20(28)24-11-19(27)26-25-10-15-6-8-18(29-15)16-7-5-14(22)9-17(16)23/h1-10H,11H2,(H,24,28)(H,26,27)/b25-10+ |
InChI Key |
AQWDDAXZWINHTL-KIBLKLHPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(decyloxy)-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11553580.png)
![4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11553587.png)
![3-[(3,4-Dimethyl-phenylamino)-methyl]-5-(5-methyl-furan-2-ylmethylene)-thiazolidine-2,4-dione](/img/structure/B11553588.png)
![4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11553593.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11553598.png)
![2-chloro-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11553602.png)
![(3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide](/img/structure/B11553604.png)
![(2E,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11553608.png)
![(5Z)-1-(2-methylphenyl)-5-[(octadecylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11553610.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553618.png)
![(5E)-3-{[(3-fluorophenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11553625.png)


![(5E)-3-[(phenylamino)methyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11553649.png)
